6-Cyclopentyl-2-mercaptopyrimidin-4-ol
Description
6-Cyclopentyl-2-mercaptopyrimidin-4-ol is a pyrimidine derivative featuring a cyclopentyl substituent at the 6-position and a thiol (-SH) group at the 2-position. Pyrimidine derivatives are widely studied for pharmaceutical applications, particularly as enzyme inhibitors or nucleoside analogs .
Properties
IUPAC Name |
6-cyclopentyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-8-5-7(10-9(13)11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDQPCYPUUBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Cyclopentyl-2-mercaptopyrimidin-4-ol involves several steps. One common method includes the reaction of cyclopentanone with thiourea and formaldehyde under acidic conditions to form the intermediate compound, which is then cyclized to produce the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
6-Cyclopentyl-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of chemical sensors and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Research Findings and Implications
- Thiol Reactivity : The -SH group in 6-Cyclopentyl-2-mercaptopyrimidin-4-ol may confer higher reactivity in covalent binding to biological targets (e.g., cysteine residues in enzymes) compared to methylthio analogs .
- Toxicity Considerations: Structural modifications significantly impact safety profiles. For example, the isopropyl analog’s carcinogenic risk (H351) underscores the need for rigorous toxicity screening in drug development .
Biological Activity
6-Cyclopentyl-2-mercaptopyrimidin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with a cyclopentyl group and a mercapto group. Its molecular formula is , with a molecular weight of approximately 182.24 g/mol. The presence of the mercapto group suggests potential interactions with various biological targets, particularly enzymes and receptors.
The biological activity of this compound can be attributed to its ability to interact with specific molecular pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in nucleotide metabolism.
- Receptor Modulation : It has been suggested that the compound could modulate adenosine receptors, which play critical roles in various physiological processes, including inflammation and immune response.
Table 1: Biological Activity Summary
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 5 to 15 µg/mL.
Study 2: Anticancer Properties
In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The compound demonstrated potent anticancer activity, leading to increased apoptosis rates in treated cells compared to controls. The IC50 values were found to be in the range of 10–30 µM, indicating its potential as a therapeutic agent in oncology.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Table 2: Comparison with Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
